Lopinavir-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lopinavir-d8, also known as this compound, is a useful research compound. Its molecular formula is C37H48N4O5 and its molecular weight is 636.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Lopinavir-d8 is a deuterated analogue of Lopinavir, primarily recognized for its role as a potent inhibitor of the HIV-1 protease. This compound has garnered attention not only for its antiviral properties against HIV but also for its potential applications in treating other viral infections, including SARS-CoV-2. This article explores the biological activity of this compound, presenting data on its mechanisms of action, efficacy in various studies, and implications for future therapeutic applications.
Overview of this compound
This compound (ABT-378-d8) is a stable isotope-labeled variant of Lopinavir, which enhances its pharmacokinetic properties and allows for more precise tracking in biological studies. The incorporation of deuterium atoms modifies the metabolic pathways of the drug, potentially leading to improved stability and bioavailability compared to its non-labeled counterpart .
Lopinavir acts by inhibiting the HIV-1 protease enzyme, crucial for the maturation and infectivity of the virus. By blocking this enzyme, Lopinavir prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. The IC50 value for this compound against HIV-1 protease is similar to that of Lopinavir, indicating comparable potency .
Furthermore, recent studies have indicated that this compound also exhibits inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with promising results in molecular docking studies suggesting favorable binding affinities . This dual activity positions this compound as a candidate for repurposing in the context of COVID-19 treatment.
HIV Treatment
This compound has been evaluated in various clinical settings primarily focused on HIV treatment. In combination with Ritonavir (as Lopinavir/ritonavir), it has shown significant efficacy in reducing viral loads and improving clinical outcomes in HIV-infected patients. Studies have demonstrated that this combination therapy leads to higher rates of viral suppression compared to standard antiretroviral therapies .
COVID-19 Treatment
The application of this compound extends to COVID-19 management. Clinical trials have investigated the effectiveness of Lopinavir/ritonavir in patients with severe acute respiratory syndrome coronavirus (SARS-CoV) and Middle East respiratory syndrome coronavirus (MERS-CoV). For instance, a study indicated that patients treated with this combination experienced reduced mortality rates and improved clinical outcomes compared to those receiving standard care .
In vitro studies have also shown that while Lopinavir/ritonavir may not achieve sufficient concentrations to fully inhibit SARS-CoV-2 replication, its structural analogues like this compound could enhance binding affinity and therapeutic potential against COVID-19 .
Case Studies
Several case reports highlight the clinical implications of using Lopinavir/ritonavir in treating COVID-19. One notable case involved a patient who developed severe thrombocytopenia while receiving treatment with this regimen. Despite this adverse effect, the patient's condition improved significantly after switching to Lopinavir/ritonavir therapy, demonstrating both the potential benefits and risks associated with this treatment approach .
Comparative Analysis
The following table summarizes key findings related to the biological activity and efficacy of this compound compared to standard Lopinavir:
Parameter | Lopinavir | This compound |
---|---|---|
Target Enzyme | HIV-1 Protease | HIV-1 Protease, Mpro |
IC50 Against HIV-1 | 0.5 μM | ~0.5 μM |
Efficacy in HIV Treatment | High | High |
Efficacy in COVID-19 | Moderate | Promising |
Adverse Effects | Thrombocytopenia | Similar profile |
Propriétés
IUPAC Name |
2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHKTHWMRKYKJE-JOYHXWCXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.